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Tris(dimethylamino)chlorosilane - 13307-05-6

Tris(dimethylamino)chlorosilane

Catalog Number: EVT-291382
CAS Number: 13307-05-6
Molecular Formula: C6H18ClN3Si
Molecular Weight: 195.76 g/mol
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Product Introduction

Description

Tris(dimethylamino)chlorosilane is a chemical compound with the molecular formula ClSi(N(CH3)2)3 . It is used in various applications, including as a non-aqueous solubility agent in solar energy and water treatment applications .


Molecular Structure Analysis

The molecular structure of Tris(dimethylamino)chlorosilane has been studied using techniques such as NMR spectroscopy and X-ray crystallography . The compound has a molecular weight of 195.77 .


Physical And Chemical Properties Analysis

Tris(dimethylamino)chlorosilane is a colorless liquid . It has a boiling point of 78 °C at 14 Torr, a melting point of -90 °C, and a density of 0.973 g/mL at 25 °C .

Tris(dimethylamino)silane

Compound Description: Tris(dimethylamino)silane (TDMAS) is a versatile silicon precursor frequently employed in atomic layer deposition (ALD) processes for silicon dioxide (SiO2) thin films. [, , , , , ] Notably, it exhibits reactivity with hydroxylated SiO2 surfaces, leading to the formation of Si-H* surface species. [] TDMAS is also recognized as an effective organosilicon source for depositing silicon oxynitride films using electron cyclotron resonance plasma-enhanced chemical vapor deposition (PECVD). []

Relevance: Tris(dimethylamino)silane shares a core silicon atom bonded to three dimethylamino groups with Tris(dimethylamino)chlorosilane. The key structural difference lies in the fourth substituent, where TDMAS has a hydride, while Tris(dimethylamino)chlorosilane has a chlorine atom. [, , , , , ]

Tetra(amino)silane Organolithium Compounds

Compound Description: These compounds are a class of organometallic compounds derived from Tris(dimethylamino)silyl substituted aniline (HNPh{Si(NMe2)3}). [] Two notable examples are [Li2N(C6H4){Si(NMe2)3}]4 (3a) and [Li2(THF)2N(C6H4){Si(NMe2)3}]2 (3b), which feature polynuclear lithium cores. [] These compounds demonstrate unique structural motifs, with 3a exhibiting a Li8 core forming a Johnson solid J26 polyhedron, rarely observed in chemistry. []

Relevance: Tetra(amino)silane organolithium compounds are structurally related to Tris(dimethylamino)chlorosilane through the shared presence of the Si(NMe2)3 moiety. [] These compounds highlight the diverse structural possibilities and reactivity of molecules containing the Tris(dimethylamino)silyl group.

Tris(dimethylamino)silylium Ion Dimer

Compound Description: This dicationic species, [(Me2N)3Si+]2, represents the dimer of a silaguanidinium ion and is generated by hydride abstraction from Tris(dimethylamino)silane. [] Notably, this compound exhibits electrophilic silylation reactivity towards electron-rich aromatic compounds and can initiate catalytic hydro-defluorination reactions. []

Relevance: The Tris(dimethylamino)silylium ion dimer is directly derived from Tris(dimethylamino)silane, a close structural analogue of Tris(dimethylamino)chlorosilane. [] This connection underscores the potential for Tris(dimethylamino)chlorosilane to serve as a precursor for generating silylium ion species.

1,1,1-Tris(dimethylamino)disilane

Compound Description: This aminosilane precursor, with its Si-Si bond, exhibits high molecular polarity and surface reactivity, contributing to its efficacy in depositing high-quality SiO2 films via ALD. [] Notably, 1,1,1-Tris(dimethylamino)disilane demonstrates a high growth per cycle (GPC) in a broad temperature range (115–390 °C) compared to other aminosilane precursors. []

Tris(dimethylamino)phosphine

Compound Description: Tris(dimethylamino)phosphine is a versatile reagent in organic synthesis, notably employed in generating phosphorus ylides for Wittig reactions with aldehydes and ketones. [] It's also utilized as a ligand in gold(I) chemistry, contributing to the stability of gold complexes through steric shielding and electronic effects. []

Relevance: Tris(dimethylamino)phosphine exhibits a structural similarity to Tris(dimethylamino)chlorosilane, with both sharing a central atom (phosphorus in the former, silicon in the latter) bonded to three dimethylamino groups. [, ] This similarity highlights the potential for exploring the reactivity of Tris(dimethylamino)chlorosilane in analogous chemical transformations, particularly in coordination chemistry.

Synthesis Analysis

Tris(dimethylamino)chlorosilane can be synthesized through various methods. A common approach involves the reaction of dimethylamine with trichlorosilane in the presence of an organic lithium compound. The general synthetic route includes the following steps:

  1. Preparation: Dimethylamine is combined with a hydrocarbon solvent in a reactor under an inert atmosphere.
  2. Formation of Lithium Salt: An organic lithium compound is added to form the lithium salt of dimethylamine.
  3. Reaction with Trichlorosilane: Trichlorosilane is introduced to the mixture.
  4. Distillation: The reaction mixture is distilled to isolate tris(dimethylamino)chlorosilane .

In industrial settings, these methods are scaled up to optimize yield and purity, ensuring compliance with electronic-grade material standards .

Molecular Structure Analysis

The molecular structure of tris(dimethylamino)chlorosilane features a silicon atom bonded to three dimethylamino groups and one chlorine atom. The structure can be represented as:

ClSi N CH 3 2 3\text{ClSi N CH 3 2 3}

This configuration allows for significant steric hindrance around the silicon atom, contributing to its chemical reactivity and stability . The bond angles in the compound are influenced by the tetrahedral geometry typical of silicon compounds, which affects its interactions with other molecules during chemical reactions.

Chemical Reactions Analysis

Tris(dimethylamino)chlorosilane participates in several chemical reactions:

  1. Oxidation: It can be oxidized to form silicon dioxide films, essential in atomic layer deposition techniques used in semiconductor manufacturing. Common oxidizing agents include ozone and hydrogen peroxide .
  2. Substitution Reactions: The dimethylamino groups can be replaced by other functional groups through nucleophilic substitution reactions.

Reaction Conditions

  • Oxidation: Controlled conditions are maintained using reagents like ozone or hydrogen peroxide.
  • Substitution: Various nucleophiles can be employed depending on the desired products.
Mechanism of Action

The mechanism of action for tris(dimethylamino)chlorosilane primarily involves its ability to react with hydroxyl groups on silicon surfaces. During atomic layer deposition processes, tris(dimethylamino)chlorosilane molecules preferentially adsorb onto these hydroxyl sites, leading to the formation of Si-O-Si bonds while releasing dimethylamine as a byproduct. This self-limiting reaction allows for precise control over film thickness during deposition processes .

Physical and Chemical Properties Analysis

Tris(dimethylamino)chlorosilane exhibits several notable physical and chemical properties:

  • Appearance: Colorless liquid
  • Molecular Weight: 195.77 g/mol
  • Boiling Point: Approximately 78°C at 14 mmHg
  • Sensitivity: Moisture-sensitive
  • Hazard Classification: Classified as corrosive and flammable; it requires careful handling due to its hazardous nature .

These properties make it suitable for various applications in high-tech industries.

Applications

Tris(dimethylamino)chlorosilane finds extensive use across multiple scientific fields:

  1. Semiconductor Industry: It is primarily used as a precursor for silicon-containing thin films critical in electronic devices.
  2. Material Science: Research is ongoing into its potential applications in medical devices and implants due to its biocompatibility.
  3. Chemical Synthesis: It serves as a building block for synthesizing other silicon-based compounds .
Introduction

Nomenclature and Structural Characterization of Tris(dimethylamino)chlorosilane

Tris(dimethylamino)chlorosilane (systematic name: N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine) is an organosilicon compound with the molecular formula C₆H₁₈ClN₃Si and a molecular weight of 195.77 g/mol [4] [5]. It is alternatively designated as 3DMASiCl or Cl(Me₂N)₃Si in technical literature, reflecting its tris(dimethylamino) functional groups bonded to a central silicon atom with a chloride substituent [2]. The compound is characterized by a trigonal bipyramidal geometry at silicon, where the chlorine atom and one nitrogen atom occupy axial positions, while the other two nitrogen atoms reside equatorially. This configuration arises from hypervalent expansion of the silicon coordination sphere [2]. Key identifiers include CAS Registry Number 13307-05-6, EINECS 236-331-4, and PubChem CID 83326 [2] [4]. Table 1 summarizes its fundamental identifiers and molecular descriptors.

Table 1: Molecular Identifiers and Structural Data

PropertyValue/Descriptor
CAS Registry Number13307-05-6
Molecular FormulaC₆H₁₈ClN₃Si
Molecular Weight195.77 g/mol
SMILES NotationClSi(N(C)C)N(C)C
InChI KeyYLZCZVGQEADVNK-UHFFFAOYSA-N
Systematic IUPAC NameN-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine

Historical Development and Key Milestones in Organochlorosilane Chemistry

The chemistry of organochlorosilanes emerged prominently in the mid-20th century, driven by industrial demand for silicones and advanced ceramic precursors. Tris(dimethylamino)chlorosilane represents an evolutionary advancement beyond simple chlorosilanes (e.g., trimethylsilyl chloride, Me₃SiCl) [6], which were initially developed for direct synthesis via the Rochow-Müller process (methyl chloride reaction with silicon-copper alloys). The strategic incorporation of dimethylamino groups (–NMe₂) marked a significant milestone, as these nitrogen-based ligands enhance volatility, moderate reactivity, and enable controlled decomposition pathways essential for materials synthesis [3] [4]. By the 1990s, tris(dimethylamino)chlorosilane had gained recognition as a precursor for silicon nitride thin films in microelectronics, leveraging its self-limiting surface reactions in chemical vapor deposition processes [3]. Its synthesis via ammonolysis of silicon tetrachloride or redistribution reactions with hexamethyldisilazane exemplified sophisticated ligand design strategies to tailor silicon reactivity [4].

Role in Modern Organometallic and Coordination Chemistry

In contemporary coordination chemistry, tris(dimethylamino)chlorosilane serves as a versatile precursor due to its ambidentate reactivity. The silicon-chlorine bond undergoes facile nucleophilic substitution, while the dimethylamino groups can function as ligands for transition metals or participate in transamination reactions [4]. This dual reactivity enables its application in synthesizing silicon-metal complexes, where silicon acts as a σ-acceptor or bridges metal centers via nitrogen donors [5]. The compound’s efficacy in polymer crosslinking stems from its ability to undergo polycondensation with diols or diamines, forming Si–O or Si–N linkages that enhance network stability in silicones and polyimides [4]. Furthermore, in atomic layer deposition (ALD) processes, tris(dimethylamino)chlorosilane provides a molecularly precise silicon source for conformal silicon nitride or silicon oxynitride films, attributable to its self-limiting surface adsorption and low carbon contamination [3]. The catalytic dissociation pathways observed on tungsten or tantalum surfaces underscore its role in generating reactive intermediates like N-methyl methyleneimine for surface modification [7].

Properties

CAS Number

13307-05-6

Product Name

Tris(dimethylamino)chlorosilane

IUPAC Name

N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine

Molecular Formula

C6H18ClN3Si

Molecular Weight

195.76 g/mol

InChI

InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3

InChI Key

YLZCZVGQEADVNK-UHFFFAOYSA-N

SMILES

CN(C)[Si](N(C)C)(N(C)C)Cl

Canonical SMILES

CN(C)[Si](N(C)C)(N(C)C)Cl

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